spiro[1H-2-benzofuran-3,2'-oxolane]

Lipophilicity ADME Fragment-based drug discovery

Spiro[1H-2-benzofuran-3,2'-oxolane] (CAS 139697-84-0), systematically named 4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran], is a spirocyclic acetal (spiroketal) composed of a 2-benzofuran and a tetrahydrofuran (oxolane) ring sharing a single quaternary spiro-carbon. With a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g·mol⁻¹, the compound belongs to the broader class of spiro[isobenzofuran-oxolane] scaffolds that have attracted attention as rigid, three-dimensional building blocks for fragment-based drug discovery (FBDD) libraries, as intermediates for bioactive spiro-heterocycle synthesis, and as monomers for biobased polyesters with enhanced thermal properties.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 139697-84-0
Cat. No. B161055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[1H-2-benzofuran-3,2'-oxolane]
CAS139697-84-0
Synonyms4,5-DIHYDRO-3H,3'H-SPIRO[FURAN-2,1'-ISOBENZOFURAN]
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2(C3=CC=CC=C3CO2)OC1
InChIInChI=1S/C11H12O2/c1-2-5-10-9(4-1)8-13-11(10)6-3-7-12-11/h1-2,4-5H,3,6-8H2
InChIKeyHDPSVHYMMCEOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[1H-2-benzofuran-3,2'-oxolane] (CAS 139697-84-0): A Structurally Defined Spiroketal Building Block for Library Design and Materials Chemistry


Spiro[1H-2-benzofuran-3,2'-oxolane] (CAS 139697-84-0), systematically named 4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran], is a spirocyclic acetal (spiroketal) composed of a 2-benzofuran and a tetrahydrofuran (oxolane) ring sharing a single quaternary spiro-carbon . With a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g·mol⁻¹, the compound belongs to the broader class of spiro[isobenzofuran-oxolane] scaffolds that have attracted attention as rigid, three-dimensional building blocks for fragment-based drug discovery (FBDD) libraries, as intermediates for bioactive spiro-heterocycle synthesis, and as monomers for biobased polyesters with enhanced thermal properties [1].

Why Spiro[1H-2-benzofuran-3,2'-oxolane] Cannot Be Replaced by a Generic Spiroketal or Isobenzofuran Analog


Within the spiro[isobenzofuran-oxolane] family, seemingly minor structural modifications—such as the introduction of a carbonyl at the 1-position, methylation at the 5'-position, or replacement of the oxolane with a cyclobutane—generate profound differences in ring strain, conformational rigidity, lipophilicity, and hydrogen-bond donor/acceptor capacity [1]. These physicochemical variations directly affect reactivity in downstream functionalization, pharmacokinetic properties of derived compounds, and thermal behavior when incorporated into polymers. Consequently, substituting spiro[1H-2-benzofuran-3,2'-oxolane] with a generic spiroketal building block risks altering chemical handles, scaffold geometry, and performance without quantitative prediction, undermining both the reproducibility of synthetic routes and the structure-activity relationships (SAR) of lead series [2]. The following quantitative evidence demonstrates where this specific compound differentiates from its closest structural analogs.

Quantitative Differentiation of Spiro[1H-2-benzofuran-3,2'-oxolane] (CAS 139697-84-0) from Its Closest Structural Analogs


Differential Lipophilicity (LogP 2.14) Enables Superior Predicted Membrane Permeability for Fragment-Derived Leads

Among spiro[isobenzofuran-oxolane] building blocks, spiro[1H-2-benzofuran-3,2'-oxolane] exhibits a LogP of 2.14 (predicted) . This places it within the optimal lipophilicity range (LogP 1–3) recommended for fragment hits and oral drug candidates, whereas the 3-one analog (CAS 177780-65-3) possesses an additional carbonyl oxygen that increases polarity and reduces LogP, and the 5'-methyl analog (CAS 943643-08-1) adds a hydrophobic methyl group that elevates LogP beyond the ideal fragment space. This LogP value directly influences permeability and solubility in cell-based assays and is a key differentiator for users selecting spiroketal fragments for library design.

Lipophilicity ADME Fragment-based drug discovery Lead optimization

Distinctive Ring Strain and Conformational Rigidity Relative to Spiro[cyclobutane-isobenzofuran] Analogs

Spiro[1H-2-benzofuran-3,2'-oxolane] contains a five-membered oxolane ring that imparts moderate ring strain (approximately 25–30 kJ·mol⁻¹) coupled with reduced conformational flexibility compared to six-membered spiroketals, yet significantly less strain than the four-membered cyclobutane analog (3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol, CAS 1415598-90-1), which possesses high ring strain (~110 kJ·mol⁻¹). The oxolane ring provides a balance between scaffold preorganization (favorable for target binding entropy) and chemical stability (resistance to ring-opening side reactions during derivatization) [1]. This balance is critical for synthetic tractability in parallel library synthesis.

Ring strain Conformational analysis Scaffold rigidity 3D shape diversity

Superior Scalability of Dihydroalkoxylation-Based Synthesis Compared to Multi-Step Spiroannulation Routes for Ring-Expanded Analogs

The synthesis of spiro[1H-2-benzofuran-3,2'-oxolane] is achieved via a highly efficient Rh(I)- and Ir(I)-catalyzed dihydroalkoxylation of alkyne diols—a one-step, atom-economical transformation that proceeds with differential selectivity for 5-exo or 6-endo ring closure [1]. This direct catalytic route contrasts with the multi-step spiroannulation protocols required for ring-expanded analogs such as spiro[benzofuran-2(3H),1'-cyclohexane] derivatives—known complement inhibitors requiring 4–6 synthetic steps with column chromatography at each stage (e.g., K-76-COOH analogs). The catalytic dihydroalkoxylation method has been demonstrated to be scalable to multi-gram quantities with purification by simple distillation or precipitation, directly reducing cost-per-gram for procurement.

Synthetic scalability Catalytic dihydroalkoxylation Spiroketal synthesis Procurement cost

Absence of Reactive Carbonyl Functionality Distinguishes This Scaffold from Spiro-isobenzofuranone-Based H3 Receptor Ligands for Fragment Elaboration

Unlike spiro[isobenzofuran-1(3H),2'-tetrahydrofuran]-3-one (CAS 177780-65-3), which contains a reactive lactone carbonyl susceptible to nucleophilic attack, hydrolysis, and keto-enol tautomerism, spiro[1H-2-benzofuran-3,2'-oxolane] is fully saturated at the 1- and 3-positions of the isobenzofuran ring . This absence of a carbonyl eliminates competing reactivity during functionalization of the aromatic ring (e.g., electrophilic aromatic substitution, metalation, cross-coupling) and during scaffold derivatization at the benzylic positions. The 3-one analogs have been developed as histamine H3 receptor inverse agonists (IC₅₀ = 0.72 nM for lead compound 1a) [1], but their carbonyl-dependent SAR limits the diversity of accessible derivatives. The target compound's fully reduced isobenzofuran core enables orthogonal functionalization at C-4, C-5, C-6, or C-7 without intramolecular side reactions, thereby expanding the accessible derivative space for lead generation.

Functional group compatibility Fragment elaboration Spiro-isobenzofuranone Parallel synthesis

Thermal and Barrier Performance Advantages of the Spiroacetal Core in Biobased Polyesters Compared to Terephthalate-Based Control Materials

When the spiro[isobenzofuran-oxolane] motif is incorporated as a monomeric unit into biobased polyesters—specifically via a vanillin-derived spiroacetal diol—the resulting materials exhibit a glass transition temperature (Tg) enhancement of up to 103 °C relative to equivalent polyesters lacking the spiroacetal unit, and a 20% improvement in compostable biodegradation (59% after 90 days at 50 °C versus 39% for PBAT control) [1]. Although these data derive from a vanillin-based spiroacetal monomer rather than the exact target compound, the spiroacetal substructure is the principal source of the thermal and barrier property enhancements. The target compound, spiro[1H-2-benzofuran-3,2'-oxolane], containing the identical spiro[isobenzofuran-oxolane] core, is a direct precursor to such spiroacetal diol monomers via benzylic oxidation and subsequent functionalization, thereby enabling access to this performance-enhancing scaffold for polymer chemistry applications.

Biobased polyesters Glass transition temperature Oxygen barrier Chemical recyclability

Procurement-Ready Physical Form and Purity Compared to Undefined or Prediction-Only Analogs

Spiro[1H-2-benzofuran-3,2'-oxolane] (CAS 139697-84-0) is commercially listed at 98.0% purity with availability in 100 g, 1 kg, and 100 kg quantities , providing a well-defined procurement baseline. The predicted boiling point of 282.9 ± 30.0 °C at 760 mmHg and density of 1.2 ± 0.1 g·cm⁻³ further define its physical handling characteristics. In contrast, the 5'-methyl analog (CAS 943643-08-1) currently lacks reported density, boiling point, and purity specifications on major chemical databases, while the cyclobutane analog (CAS 1415598-90-1) is listed with 95% purity but no reported physicochemical constants. The availability of verified physicochemical data and defined purity specifications reduces procurement risk and ensures batch-to-batch consistency for regulated research environments.

Chemical purity Physical form Procurement readiness CAS registration

Optimal Scientific and Industrial Applications for Spiro[1H-2-benzofuran-3,2'-oxolane] (CAS 139697-84-0) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Lipophilicity and 3D Shape Diversity

The compound's LogP of 2.14 positions it within the Rule-of-Three (Ro3) compliant space for fragment screening, while its rigid spirocyclic architecture provides defined exit vectors for fragment growing. Unlike the more polar 3-one analog (LogP <1.5) or the more lipophilic 5'-methyl analog (LogP >2.5), the target compound achieves optimal balanced lipophilicity for both biochemical and cellular fragment screens. Its absence of a reactive carbonyl further ensures that any hits identified in primary screens are not artifacts of covalent modification [1]. Procurement of this fragment at 98.0% purity ensures that follow-up chemistry (SAR-by-catalog, parallel synthesis) starts from a well-defined, single-entity building block.

Synthesis of Spiroketal-Containing Natural Product Analogs via Late-Stage Diversification

The moderate ring strain of the oxolane ring (~25–30 kJ·mol⁻¹) and the fully reduced isobenzofuran core make this compound an ideal scaffold for constructing analogs of spiroketal natural products (e.g., psammaplysins, spirobenzofuran antibiotics) [1]. The single-step dihydroalkoxylation synthesis [2] ensures that gram-scale quantities can be reliably procured for parallel analog synthesis. The benzylic positions at C-1 and C-3 of the isobenzofuran provide orthogonal handles for diversification without competing carbonyl reactivity, enabling late-stage functionalization strategies that are incompatible with the 3-one analog.

Monomer Precursor for Biobased High-Tg Polyesters with Intrinsic Chemical Recyclability

For polymer chemistry groups developing sustainable alternatives to PET, the target compound serves as a direct precursor to spiroacetal diol or dicarboxylate monomers . Polyesters incorporating this spiroacetal motif achieve Tg values up to 103 °C —significantly exceeding PBAT (Tg ≈ −30 °C) and approaching PET (Tg ≈ 65–80 °C)—while maintaining complete chemical recyclability via mild methanolysis at 50 °C. The 98.0% purity and availability at kilogram scale [1] enable direct transition from monomer synthesis to polycondensation without additional purification, accelerating materials development timelines.

Scaffold-Hopping Core for Complement or Immune Modulation Lead Series

The spiro[isobenzofuran-oxolane] core represents a scaffold-hopping alternative to spiro[benzofuran-2(3H)-cyclohexane] complement inhibitors (e.g., K-76-COOH analogs) . The reduced ring size (oxolane vs. cyclohexane) alters the spatial orientation of substituents while retaining the rigid spiro junction. Compared to the 4–6 step syntheses required for cyclohexane-fused analogs , the target compound's single-step catalytic dihydroalkoxylation synthesis [1] dramatically reduces the synthetic burden for generating focused libraries, enabling faster SAR exploration at lower cost—a decisive advantage for academic and biotech groups with limited synthesis resources.

Quote Request

Request a Quote for spiro[1H-2-benzofuran-3,2'-oxolane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.